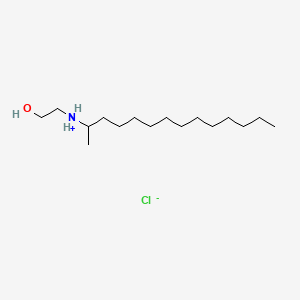
2-((1-Methyltridecyl)amino)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methyltridecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C16H35NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methyltridecyl group. This compound is typically used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyltridecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methyltridecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Reaction of 1-methyltridecylamine with ethylene oxide: This step is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Formation of hydrochloride salt: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt, which is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-((1-Methyltridecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-((1-Methyltridecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of substituted ethanolamines on biological systems.
Industry: The compound is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 2-((1-Methyltridecyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with cell membranes, proteins, and enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethanolamine: A simpler analog with a primary amino group and a hydroxyl group.
N-Methylethanolamine: Similar to ethanolamine but with a methyl group attached to the nitrogen.
Diethanolamine: Contains two hydroxyl groups and an amino group, making it more hydrophilic.
Uniqueness
2-((1-Methyltridecyl)amino)ethanol hydrochloride is unique due to the presence of the long 1-methyltridecyl chain, which imparts distinct hydrophobic properties and influences its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers.
特性
CAS番号 |
56167-07-8 |
|---|---|
分子式 |
C16H36ClNO |
分子量 |
293.9 g/mol |
IUPAC名 |
2-hydroxyethyl(tetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H35NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)17-14-15-18;/h16-18H,3-15H2,1-2H3;1H |
InChIキー |
LWUWEUJDALCYBJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


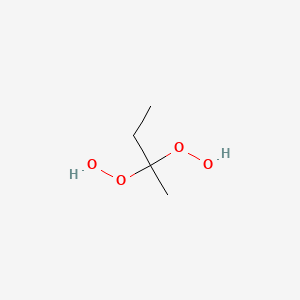
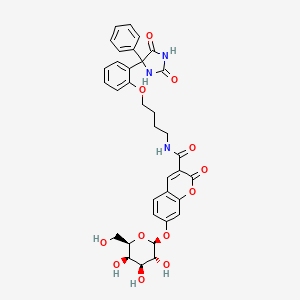
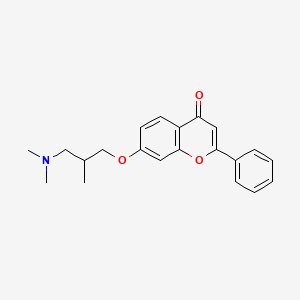


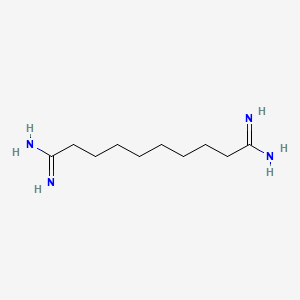
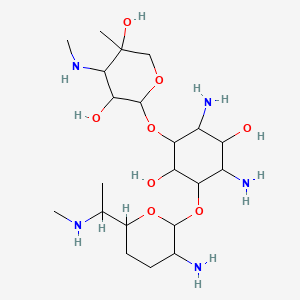

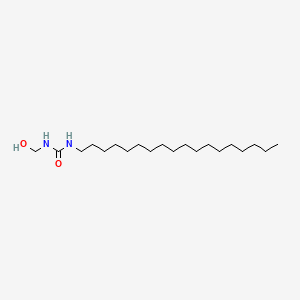


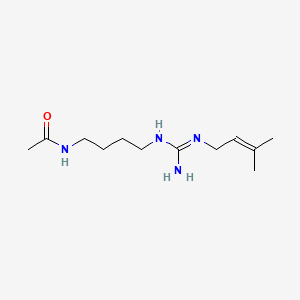
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

